Dienestrol

Estrogen Receptor Pharmacology Receptor Binding Assays Selective Estrogen Receptor Modulators

Dienestrol is the definitive choice for precisely targeting ERβ-driven pathways, exhibiting the highest ERβ potency among nonsteroidal estrogens. Its unique pharmacology—demonstrating a 47% reduction in renal tumor foci versus DES—provides a superior safety margin for long-term in vivo studies. With a well-characterized ED50 of 0.75 γ, it enables graded dose-response calibration unattainable with more potent or ERα-selective analogs. Choose this compound for cleaner experimental backgrounds and predictable pharmacokinetics crucial for translational ADME research.

Molecular Formula C18H18O2
Molecular Weight 266.3 g/mol
CAS No. 84-17-3
Cat. No. B1670512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDienestrol
CAS84-17-3
Synonyms4,4'-(Diethylideneethylene)diphenol
Dienestrol
Dienestrol, (E,E)-Isomer
Dienestrol, (Z,E)-Isomer
Dienestrol, (Z,Z)-Isomer
Dienoestrol
Oestrasid
Ortho Dienestrol
Synestrol
Molecular FormulaC18H18O2
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESCC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O
InChIInChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+
InChIKeyNFDFQCUYFHCNBW-SCGPFSFSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
SolubilityFREELY SOL IN ALC, METHANOL, ETHER, ACETONE, PROPYLENE GLYCOL;  SOL IN CHLOROFORM, AQ SOLN OF ALKALI HYDROXIDES;  SOLUBLE IN VEGETABLE OILS AFTER WARMING, BUT CRYSTALLIZES OUT ON STANDING;  PRACTICALLY INSOL IN WATER, DIL ACIDS .
SOL IN FIXED OILS.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dienestrol (CAS 84-17-3): A Nonsteroidal Synthetic Estrogen for Precision Research and Formulation


Dienestrol (CAS 84-17-3) is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group [1]. It functions as a full agonist of the estrogen receptor (ER), binding to both ERα and ERβ with high affinity and initiating transcriptional activation of estrogen-responsive genes [2]. It is a close structural analog of diethylstilbestrol (DES) and hexestrol, but its distinct conformational properties and electronic distribution confer a unique pharmacological profile, including differential receptor subtype selectivity and metabolic stability [3].

Why Dienestrol (CAS 84-17-3) Cannot Be Interchanged with Other Stilbestrol Estrogens


Despite being close structural analogs, diethylstilbestrol (DES), hexestrol, and dienestrol exhibit quantifiably different binding profiles, metabolic fates, and toxicological potentials that preclude generic substitution in research or formulation. Dienestrol demonstrates a unique rank order shift in binding affinity between ERα and ERβ compared to its analogs, and its carcinogenic potency in a validated in vivo model is approximately half that of DES or hexestrol [1][2]. Furthermore, its conjugation to glucuronic acid and its non-covalent interaction with serum proteins differ significantly, directly impacting its in vivo pharmacokinetics and bioavailability [3]. These well-documented, quantitative differences mean that selecting the correct stilbestrol compound is not a matter of potency alone but of achieving the precise receptor activation profile and safety margin required for the intended experimental or therapeutic context.

Quantitative Differentiation of Dienestrol (CAS 84-17-3) Against Its Closest Analogs


ERβ-Selective Binding Affinity: Dienestrol vs. Diethylstilbestrol and Hexestrol

Dienestrol demonstrates a distinct rank-order shift in binding affinity for the two estrogen receptor subtypes compared to diethylstilbestrol (DES) and hexestrol. While DES is the most potent ligand for ERα, dienestrol is the most potent for ERβ. Quantitative competition binding assays reveal that dienestrol has a higher relative binding affinity for ERβ than DES [1]. This is a critical differentiation as ERα and ERβ have divergent tissue distributions and physiological roles.

Estrogen Receptor Pharmacology Receptor Binding Assays Selective Estrogen Receptor Modulators

Reduced In Vivo Carcinogenic Potential: α-Dienestrol vs. Diethylstilbestrol

In a 9-month carcinogenicity study in castrated male Syrian hamsters, α-dienestrol induced significantly fewer renal tumors compared to diethylstilbestrol (DES). The tumor incidence and the number of tumor foci were quantifiably lower [1]. This represents a major safety differentiation, as DES is a known potent carcinogen in this model.

Toxicology Carcinogenicity In Vivo Pharmacology

Higher Binding Affinity for Human Serum Albumin: Dienestrol vs. Hexestrol

The non-covalent binding of dienestrol to human serum albumin (HSA) is significantly stronger than that of hexestrol. This difference in plasma protein binding directly affects the compound's free fraction, distribution, and clearance, key parameters for in vivo dosing and bioavailability calculations .

Pharmacokinetics Protein Binding ADME

Distinct Estrogenic Potency In Vivo: Dienestrol vs. Diethylstilbestrol and Hexestrol

A classic in vivo rat bioassay quantifies the estrogenic activity of the free stilbestrol compounds. Dienestrol is less potent than diethylstilbestrol (DES) and hexestrol in this model, as measured by the effective dose for 50% response (ED50) [1]. This provides a key benchmark for calibrating dose-response relationships across different experimental systems.

In Vivo Pharmacology Bioassay Endocrine Disruption

Defined Clinical Dosage Range for Menopausal Symptom Relief

Clinical evaluation has established a specific, narrow oral dosage range for dienestrol that provides reliable relief of climacteric symptoms with good tolerability [1]. This is a crucial piece of formulation and dosing information that cannot be directly extrapolated from more potent analogs like DES.

Clinical Pharmacology Therapeutics Women's Health

Optimized Application Scenarios for Dienestrol (CAS 84-17-3) Based on Quantitative Evidence


Investigating ERβ-Mediated Signaling Pathways

For researchers studying the specific transcriptional and physiological roles of the estrogen receptor beta (ERβ) subtype, dienestrol is the superior choice among nonsteroidal estrogens. Its established rank as the most potent ligand for ERβ in a competitive binding assay [1] allows for more selective activation of ERβ-driven pathways, providing a clearer experimental window than the more ERα-selective diethylstilbestrol.

Long-Term In Vivo Studies Requiring Lower Carcinogenic Confounding

In long-term animal studies where estrogenic activity is required but the potent carcinogenic effects of DES pose an unacceptable experimental confounder, dienestrol provides a safer alternative. The demonstrated 47% reduction in renal tumor foci compared to DES in the Syrian hamster model [2] translates to a significantly cleaner background, allowing for more accurate assessment of other experimental variables over extended treatment periods.

Pharmacokinetic and ADME Studies with a Distinct Plasma Protein Binding Profile

Dienestrol's unique binding profile to human serum albumin (K = 4.46 × 10⁴ M⁻¹) makes it a valuable tool for comparative ADME (Absorption, Distribution, Metabolism, Excretion) studies. Its higher binding constant compared to hexestrol means its in vivo distribution and free fraction will differ predictably, making it an ideal candidate for investigating the role of plasma protein binding in the pharmacokinetics of stilbestrol compounds.

Calibrated In Vivo Potency Studies with a Defined ED50

For studies requiring a defined and moderate in vivo estrogenic potency, dienestrol offers a well-characterized reference point with an ED50 of 0.75 γ in the rat bioassay [3]. This is particularly useful for calibrating dose-response experiments where the higher potency of DES (ED50 = 0.35 γ) might be excessive or lead to non-linear effects, allowing for a more graded and controlled induction of estrogenic response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dienestrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.